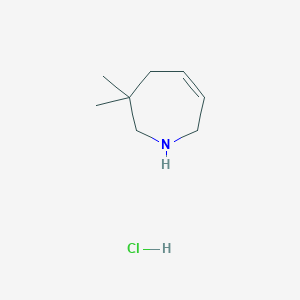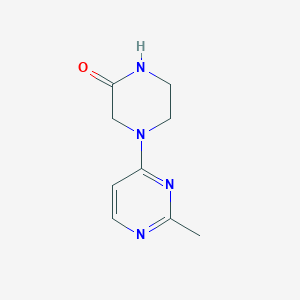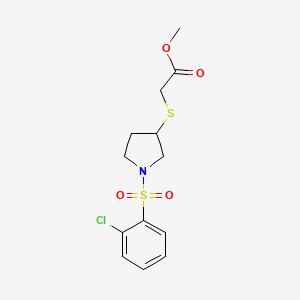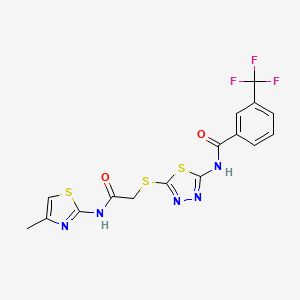![molecular formula C21H25NO2 B2595691 trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid CAS No. 102390-36-3](/img/structure/B2595691.png)
trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid
Übersicht
Beschreibung
“trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid” is a compound with the CAS Number: 102390-36-3 . It has a molecular weight of 323.44 . It is a solid substance that is stored in a refrigerator . The compound is also known as a zwitterionic buffering agent.
Molecular Structure Analysis
The IUPAC name for this compound is (1r,4r)-4-(dibenzylamino)cyclohexane-1-carboxylic acid . The InChI code for this compound is 1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24)/t19-,20- . This information can be used to understand the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen
Muconic Acid as a Platform Chemical
Muconic Acid Isomers as Platform Chemicals and Monomers in the Bio-based Economy : Muconic acid, a dicarboxylic acid with conjugated double bonds, is emerging as a valuable starting material for synthesizing a variety of value-added products, including specialty polymers. This review systematically overviews the production, synthesis routes, and valorization of muconic acid isomers, highlighting their potential as monomers for producing specialty polymers (Khalil et al., 2020).
Tranexamic Acid in Therapeutic Applications
Tranexamic Acid : Tranexamic acid is a synthetic derivative of the amino acid lysine, used as an antifibrinolytic agent by blocking the interaction of plasminogen with fibrin, preventing fibrin clot dissolution. Its application spans from reducing perioperative blood loss in various surgical procedures to treating gynecological bleeding disorders, highlighting its versatility and effectiveness across multiple therapeutic areas (McCormack, 2012).
Environmental Impacts on Male Fertility
Environmental Pollutants and Male Infertility : This review discusses the effects of Bisphenol A, nonylphenol, and phthalates, chemicals found in plastics, on mammalian spermatogenesis. It proposes a molecular model to explain germ cell apoptosis induced by these endocrine disruptors, emphasizing the need for understanding their effects on reproductive health (Lagos-Cabré & Moreno, 2012).
Biomaterials and Hybrid Materials
PDMS-urethanesil Hybrid Multifunctional Materials : This review focuses on the use of CO2 in the synthesis of non-isocyanate polyurethanes (NIPUs) and their hybrid variants, urethanesils, through sol-gel chemistry. The versatile PDMS-urethanesil materials are highlighted for their potential applications, including antimicrobial and anticorrosion properties, offering insights into the development of new materials (Günther et al., 2020).
Heterocyclic Compound Synthesis
The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : This review discusses the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as a building block for synthesizing various heterocyclic compounds. It showcases the compound's significance in generating versatile cynomethylene dyes from a range of precursors, opening avenues for future transformations and applications in dye synthesis (Gomaa & Ali, 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
4-(dibenzylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQUSWZXHRQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)




![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)


![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)



